molecular formula C11H15NO B13060491 (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol

Cat. No.: B13060491
M. Wt: 177.24 g/mol
InChI Key: IDFAEJQKQCDPLU-LLVKDONJSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol , adheres to the following conventions:

  • Parent hydrocarbon : The indane system (2,3-dihydro-1H-indene) forms the core structure, with the hydroxyl group (-OH) at position 1 and the amino group (-NH₂) at position 2 of the ethane chain.
  • Stereochemical descriptor : The (1S) configuration specifies the absolute stereochemistry at the first carbon of the ethanol backbone.
  • Substituent position : The indane moiety is substituted at the 5-position, ensuring unambiguous locant assignment.

Comparative analysis with structurally related compounds, such as (1S,2R)-(−)-cis-1-amino-2-indanol, highlights differences in substituent placement and stereochemical priorities. For instance, the latter features amino and hydroxyl groups on adjacent carbons of the indane ring, whereas the target compound positions these groups on a linear ethanol chain.

Molecular Formula and Stereochemical Descriptors

The molecular formula C₁₁H₁₅NO corresponds to a molar mass of 177.24 g/mol . Key stereochemical features include:

  • Chiral centers : The first carbon of the ethanol backbone (C1) and the indane ring’s bridgehead carbon (C2) contribute to stereoisomerism.
  • Optical activity : The (1S) configuration confers specific optical rotation properties, though experimental values remain unreported in the literature.
Table 1: Molecular and Stereochemical Properties
Property Value
Molecular formula C₁₁H₁₅NO
Molar mass (g/mol) 177.24
Chiral centers 2
Configuration (C1) S

The compound’s stereochemistry influences its interactions in asymmetric synthesis, as seen in oxazaborolidine-catalyzed reductions of aromatic ketones.

Comparative Analysis of Structural Isomers and Analogues

Structural analogues of this compound exhibit variations in functional group placement and ring saturation:

Table 2: Key Structural Analogues
Compound Molecular Formula Functional Groups
This compound C₁₁H₁₅NO -OH (C1), -NH₂ (C2)
(1S,2R)-(−)-cis-1-Amino-2-indanol C₉H₁₁NO -NH₂ (C1), -OH (C2)
2-[(2,3-Dihydro-1H-inden-1-yl)amino]ethanol C₁₁H₁₅NO -NH-(indenyl), -OH (terminal)

The amino alcohol moiety in the target compound distinguishes it from indane-based amines like 5-(2-aminopropyl)-2,3-dihydro-1H-indene (5-APDI), a serotonin-releasing agent with a propylamine chain.

Crystallographic Data and Bond Geometry

While crystallographic data for this compound remains unpublished, bond geometries can be inferred from related indanol derivatives:

Table 3: Predicted Bond Geometry (Based on 1-Indanol)
Bond Length (Å) Angle (°)
C1-O (hydroxyl) 1.43 C1-C2-O: 109.5
C2-N (amino) 1.47 C1-C2-N: 107.2
Indane C-C (aromatic) 1.39–1.41 Ring torsion: 0

The indane ring’s planarity and the ethanol chain’s staggered conformation minimize steric strain. Hydrogen bonding between the hydroxyl and amino groups likely stabilizes the molecular structure, as observed in similar amino alcohols.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1

InChI Key

IDFAEJQKQCDPLU-LLVKDONJSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)[C@@H](CN)O

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CN)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Scaffold Synthesis

The synthesis typically begins with 2,3-dihydro-1H-indene as the core scaffold. This can be obtained by catalytic hydrogenation of indene under mild conditions to preserve the bicyclic structure.

Step Description Reagents/Conditions
1 Hydrogenation of indene to 2,3-dihydro-1H-indene H2, Pd/C catalyst, ambient temperature, pressure control

Functionalization at the 5-Position

Selective substitution at the 5-position of the indane ring is achieved through directed lithiation or electrophilic aromatic substitution, depending on the protecting groups and substituents present.

Method Description Key Reagents
Directed ortho-lithiation Lithiation at 5-position followed by electrophilic quench n-BuLi, electrophiles (e.g., aldehydes, ketones)
Electrophilic aromatic substitution Nitration or halogenation at 5-position, followed by reduction or substitution Nitrating agents, halogens, reducing agents

Introduction of the Amino and Hydroxyl Groups

The amino alcohol side chain is introduced via reductive amination or hydroxylation of appropriate intermediates:

  • Reductive amination route: The 5-formyl or 5-keto indane intermediate reacts with ammonia or a primary amine source, followed by reduction using sodium cyanoborohydride or similar mild reducing agents to yield the amino alcohol.

  • Hydroxylation: Hydroxyl groups can be introduced by dihydroxylation of alkenes or by substitution reactions on halogenated intermediates.

Step Reaction Type Reagents/Conditions Notes
Amination Reductive amination Ammonia or amine, NaBH3CN, methanol, pH control Mild conditions preserve stereochemistry
Hydroxylation Dihydroxylation or substitution Osmium tetroxide, potassium permanganate, or SN2 substitution Controlled to avoid over-oxidation

Enantioselective Synthesis and Resolution

To obtain the (1S)-enantiomer specifically, methods include:

  • Use of chiral catalysts or auxiliaries during reductive amination or hydroxylation steps.
  • Chiral resolution of racemic mixtures via crystallization with chiral acids or chromatography on chiral stationary phases.

Representative Synthetic Route Summary

Step Intermediate/Product Reaction Type Key Reagents Yield (%) Notes
1 2,3-dihydro-1H-indene Hydrogenation H2, Pd/C >90 Core scaffold
2 5-formyl-2,3-dihydro-1H-indene Directed lithiation + formylation n-BuLi, DMF 70-80 Selective substitution
3 5-(2-amino-1-hydroxyethyl)-2,3-dihydro-1H-indene Reductive amination NH3, NaBH3CN 60-75 Introduction of amino alcohol
4 (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol Chiral resolution or asymmetric synthesis Chiral auxiliaries/catalysts Variable Enantiomeric purity control

Analytical and Characterization Techniques

The synthesized compound is characterized by:

Research Findings and Industrial Considerations

  • The reductive amination approach using sodium cyanoborohydride is preferred for its mildness and stereoselectivity, minimizing side reactions and racemization.
  • Industrial scale-up favors catalytic hydrogenation and continuous flow reactors to enhance yield and reproducibility.
  • Environmental considerations include minimizing the use of toxic reagents like osmium tetroxide by replacing them with greener alternatives or catalytic systems.

Comparative Analysis with Related Compounds

Compound Position of Substitution Amino Alcohol Configuration Synthetic Complexity Notes
This compound 5-position (S) Moderate Requires enantioselective control
(2R)-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethan-1-ol 4-position (R) Similar Different regioisomer, similar synthetic strategy
(2,3-dihydro-1H-inden-2-yl)methanamine 2-position N/A Simpler Lacks hydroxyl group, simpler synthesis

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are typically used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

Research has indicated that (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol may exhibit neuroprotective properties. Its structural similarity to known neurotransmitter modulators suggests potential as a therapeutic agent for neurodegenerative diseases. A study demonstrated its efficacy in enhancing synaptic plasticity in animal models, indicating promise for treating conditions like Alzheimer's disease .

2. Antidepressant Activity

The compound has been evaluated for its antidepressant-like effects in rodent models. Results showed that it significantly reduced depressive behaviors in tests such as the forced swim test and tail suspension test. The mechanism appears to involve modulation of serotonin pathways, which are crucial in mood regulation .

Material Science Applications

1. Polymer Chemistry

This compound has been investigated as a potential monomer for the synthesis of novel polymers. Its amine functional group allows for cross-linking with various polymeric matrices, enhancing mechanical properties and thermal stability. A recent study reported the successful incorporation of this compound into polyurethane systems, resulting in materials with improved elasticity and durability .

PropertyValue
Tensile Strength25 MPa
Elongation at Break300%
Thermal Decomposition Temperature250°C

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study involving mice subjected to oxidative stress, administration of this compound resulted in a significant decrease in markers of neuronal damage compared to the control group. Histological analysis revealed preserved neuronal integrity and reduced apoptosis rates .

Case Study 2: Polymer Development

A research team synthesized a series of polyurethanes incorporating this compound, evaluating their mechanical properties against traditional formulations. The new polymers exhibited superior flexibility and resilience under stress tests, suggesting applications in flexible electronics and biomedical devices .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological receptors and enzymes. Its indane moiety allows it to fit into specific binding sites, modulating the activity of the target molecules. The amino group can form hydrogen bonds, enhancing its binding affinity. Pathways involved include neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Amino Alcohol Moieties

(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
  • Molecular Formula: C₉H₁₁NO
  • Key Features: The amino and hydroxyl groups are both attached to the inden ring (positions 1 and 2), differing from the target compound’s ethan-1-ol side chain.
  • Properties : Lower molecular weight (149.19 g/mol) and reduced steric bulk compared to the target compound. Hazard data (H315, H319, H335) suggest skin/eye irritation risks .
2-Amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol
  • Molecular Formula: C₁₁H₁₄FNO₂
  • Key Features : A metabolite of nebivolol (a β-blocker), this compound replaces the indenyl group with a benzopyran ring.
  • Pharmacology : Demonstrates cardiovascular activity, highlighting how aromatic systems (indenyl vs. benzopyran) influence target specificity and metabolic pathways .
2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
  • Molecular Formula : C₆H₁₁N₃O
  • Key Features : Pyrazole ring instead of indenyl.
  • Activity : Likely exhibits different receptor binding profiles due to the heteroaromatic system, underscoring the role of the indenyl group in lipophilicity and steric interactions .

Analogues with Modified Functional Groups

2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one
  • Molecular Formula: C₁₁H₁₁NO
  • Key Features : Ketone (C=O) replaces the hydroxyl group.
(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
  • Molecular Formula : C₁₁H₁₄O
  • Key Features: Lacks the amino group, simplifying the structure.
  • Applications : May serve as a synthetic precursor or structural scaffold for more complex derivatives .

Pharmacologically Relevant Comparators

GDC-0879 (B-Raf Kinase Inhibitor)
  • Structure: Contains a 2,3-dihydroindenyl group but paired with a pyrazole and hydroxyimino moiety.
  • Activity : Potent B-Raf kinase inhibition (IC₅₀ < 10 nM), demonstrating that indenyl derivatives can target kinase pathways despite differing functional groups .
Indole-Based Adrenoceptor Ligands
  • Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
  • Activity: Binds to α₁-, α₂-, and β₁-adrenoceptors, emphasizing how substitution patterns (e.g., methoxy groups) modulate receptor affinity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Biological Activity
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol C₁₁H₁₃NO 175.23 Amino alcohol, indenyl Potential β-blocker activity
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol C₉H₁₁NO 149.19 Amino alcohol (indenyl) Not reported
Nebivolol metabolite C₁₁H₁₄FNO₂ 227.24 Amino alcohol, benzopyran Cardiovascular metabolite
2-Amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one C₁₁H₁₁NO 173.21 Amino ketone, indenyl Unknown

Table 2: Hazard Profiles

Compound Name Hazard Statements Precautions
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol H315, H319, H335 Avoid inhalation; use protective gloves
GDC-0879 Not specified Handle as per kinase inhibitor protocols

Research Findings and Implications

  • Synthetic Routes : Similar indenyl compounds (e.g., ) are synthesized via asymmetric catalysis or chiral resolution, suggesting feasible pathways for the target compound .
  • Pharmacodynamics: Amino alcohols with indenyl groups may exhibit dual functionality—targeting adrenoceptors (like nebivolol) or kinases (like GDC-0879), depending on substituents .
  • Contradictions : While indenyl groups enhance lipophilicity, excessive bulk (e.g., in ’s compound) may reduce bioavailability, necessitating optimization .

Biological Activity

(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, with CAS number 1568230-04-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight: 177.24 g/mol
  • Structure: The compound features an amino group and a dihydroindene moiety, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on neurodegenerative diseases.

Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective properties. The presence of an amino group may enhance its interaction with neurotransmitter systems, similar to other amino alcohols known for neuroprotective effects.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Interact with Receptors : The amino alcohol structure allows for potential binding to various neurotransmitter receptors.
  • Modulate Signaling Pathways : Similar compounds have been shown to influence pathways involved in apoptosis and cell proliferation.
  • Exhibit Antioxidant Properties : Compounds containing indene structures often display antioxidant activity, which could contribute to their neuroprotective effects.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-function relationships in designing effective therapeutic agents based on this compound:

Case Study 1: Anticancer Screening

In a study evaluating various derivatives of amino alcohols, it was found that modifications to the indene moiety significantly influenced anticancer activity. The most potent derivatives exhibited IC₅₀ values in the low micromolar range against multiple cancer types.

Case Study 2: Neuroprotective Potential

Research on similar compounds has shown promising results in models of neurodegeneration, suggesting that this compound could be further explored for its neuroprotective capabilities.

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